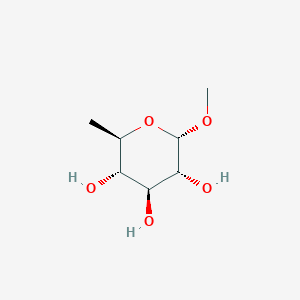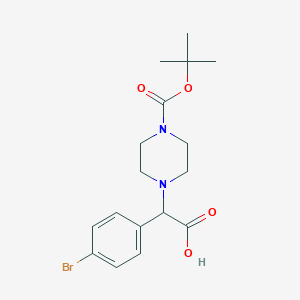
2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid
Übersicht
Beschreibung
2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid, or Boc-PPA, is an important organic compound used in a variety of scientific research applications. Boc-PPA is an organic acid that has a wide range of uses in laboratory experiments, including as a reagent for synthesis and as an inhibitor of certain enzymes. The compound has been studied extensively in the past decade, with research uncovering its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Formation of Aminosuccinyl Peptides and Piperazine Derivatives : Research has explored the formation of aminosuccinyl peptides during acidolytic deprotection, followed by their transformation to piperazine-2,5-dione derivatives in neutral media. This highlights the potential for creating novel piperazine-based compounds through specific chemical processes (Schön & Kisfaludy, 2009).
Microwave-mediated Suzuki–Miyaura Cross-couplings : The synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls has been achieved via microwave-mediated Suzuki–Miyaura coupling, demonstrating a methodology for diversifying the scope of biaryl libraries and manipulating functionality points (Spencer et al., 2011).
Biological Activity Exploration
Potential Vasodilation Properties : Compounds derived from piperazine have been synthesized to explore their potential vasodilation properties, indicating the role these compounds could play in medical research and drug development (Girgis et al., 2008).
Biologically Active Piperazine Derivatives : A series of benzyl piperazine derivatives of boronic acids were studied for their novel biological activities, highlighting the combination of piperazine and boronic groups within molecules for potential therapeutic applications (Adamczyk-Woźniak et al., 2015).
Methodological Advancements
- Solid Phase Synthesis of Piperazines : A new solid phase synthesis method for 2-oxo-1,4-piperazines has been developed, offering a facile approach to trisubstituted piperazines with excellent yields and purity, suitable for large library production (Gonzalez-Gomez et al., 2002).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTRKFMUGVQBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376100 | |
| Record name | (4-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid | |
CAS RN |
763109-75-7 | |
| Record name | (4-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




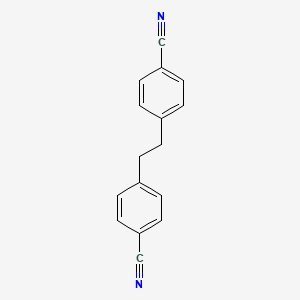
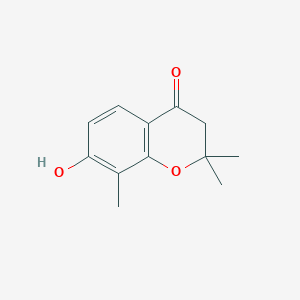


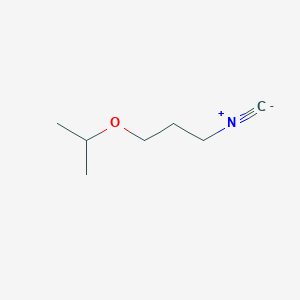

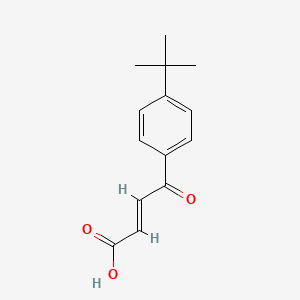

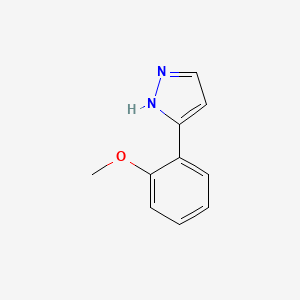

![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)

